molecular formula C11H13N3O B13493115 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B13493115
M. Wt: 203.24 g/mol
InChI Key: UGIRMBCIVTZZIS-UHFFFAOYSA-N
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Description

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methoxy-4-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-6-methyl-2-aminoindan: This compound shares structural similarities with 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine and exhibits similar biological activities.

    3-methoxy-4-methylphenyl-2-aminopropane: Another structurally related compound with comparable chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-7-3-4-8(5-10(7)15-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14)

InChI Key

UGIRMBCIVTZZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)OC

Origin of Product

United States

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